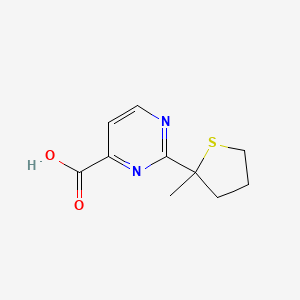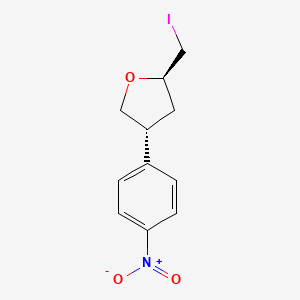
(2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane is a chiral oxolane derivative characterized by the presence of an iodomethyl group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral oxolane precursor.
Nitration: The nitrophenyl group is introduced via nitration reactions, typically using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitrophenyl group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming oxirane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Major Products Formed
Substitution: Formation of azide or nitrile derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxirane or other oxidized products.
Applications De Recherche Scientifique
(2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, participating in reactions with nucleophiles. The nitrophenyl group can undergo reduction or other transformations, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane: Similar structure with a bromomethyl group instead of an iodomethyl group.
(2R,4R)-2-(Chloromethyl)-4-(4-nitrophenyl)oxolane: Contains a chloromethyl group instead of an iodomethyl group.
(2R,4R)-2-(Iodomethyl)-4-(4-aminophenyl)oxolane: Features an aminophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the iodomethyl group in (2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane imparts unique reactivity compared to its bromomethyl and chloromethyl analogs
Propriétés
Formule moléculaire |
C11H12INO3 |
|---|---|
Poids moléculaire |
333.12 g/mol |
Nom IUPAC |
(2R,4R)-2-(iodomethyl)-4-(4-nitrophenyl)oxolane |
InChI |
InChI=1S/C11H12INO3/c12-6-11-5-9(7-16-11)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
Clé InChI |
WGPIUPMQGKCYQG-GXSJLCMTSA-N |
SMILES isomérique |
C1[C@@H](CO[C@H]1CI)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1C(COC1CI)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{7,7-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235155.png)
![2-[(Propan-2-yloxy)methyl]thiophene-3-carboxylic acid](/img/structure/B13235162.png)
![3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B13235168.png)
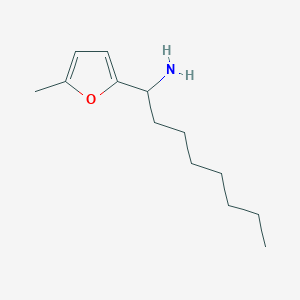
![3-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13235181.png)


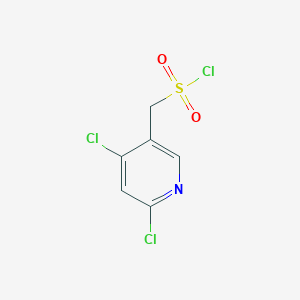
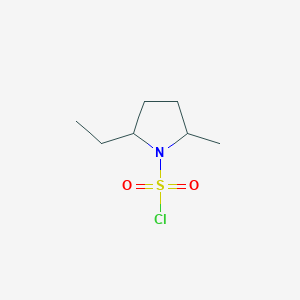
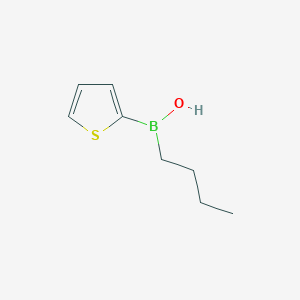

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B13235221.png)
